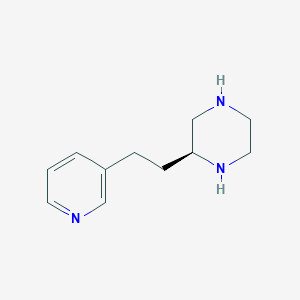

(2S)-2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(2S)-2-(2-pyridin-3-ylethyl)piperazine |

InChI |

InChI=1S/C11H17N3/c1-2-10(8-12-5-1)3-4-11-9-13-6-7-14-11/h1-2,5,8,11,13-14H,3-4,6-7,9H2/t11-/m0/s1 |

InChI Key |

YIIPFCHOFGGYNJ-NSHDSACASA-N |

Isomeric SMILES |

C1CN[C@H](CN1)CCC2=CN=CC=C2 |

Canonical SMILES |

C1CNC(CN1)CCC2=CN=CC=C2 |

Origin of Product |

United States |

The Prominence of Piperazine and Pyridine Scaffolds in Contemporary Medicinal Chemistry Research

The foundation of (2S)-2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE's academic significance lies in its constituent heterocyclic scaffolds: piperazine (B1678402) and pyridine (B92270). Both are considered "privileged structures" in drug discovery, meaning they are frequently found in a wide range of biologically active compounds and approved drugs.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure imparts several desirable properties to drug candidates. The nitrogen atoms can be easily modified, allowing for the creation of diverse derivatives with a wide array of pharmacological activities. nih.govbohrium.comresearchgate.net The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), including antipsychotic, antidepressant, and anxiolytic agents. nih.govresearchgate.net Furthermore, its presence can improve the aqueous solubility and oral bioavailability of a molecule, which are crucial pharmacokinetic properties. nih.gov Piperazine derivatives have demonstrated a broad spectrum of therapeutic applications, including roles as anticancer, antimicrobial, anti-inflammatory, and antihistaminic agents. researchgate.netwisdomlib.orgsemanticscholar.org

Similarly, the pyridine scaffold, an aromatic six-membered ring containing one nitrogen atom, is a cornerstone in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets like enzymes and receptors. This feature, combined with its aromatic nature, makes it a versatile component in drug design. Pyridine-containing compounds have been developed for a vast range of therapeutic areas, underscoring their importance in the pharmaceutical landscape. semanticscholar.org

The combination of these two potent scaffolds in a single molecule provides a rich platform for developing novel therapeutic agents, making compounds like this compound a compelling subject for medicinal chemists.

Table 1: Physicochemical Properties of Related Piperazine and Pyridine Compounds

| Property | 1-(2-Pyridyl)piperazine | Piperazine |

| Molecular Formula | C9H13N3 | C4H10N2 |

| Molecular Weight | 163.22 g/mol | 86.14 g/mol |

| Form | Liquid | Deliquescent Solid |

| Boiling Point | 120-122 °C at 2 mmHg | 146 °C |

| Density | 1.072 g/mL at 25 °C | Not Applicable |

| CAS Number | 34803-66-2 | 110-85-0 |

Note: Data for 1-(2-Pyridyl)piperazine is provided for a structurally related compound. The properties of this compound may differ.

The Role of Stereochemistry and the Importance of the 2s Configuration in Bioactive Molecules

The specificity of biological systems often means that a molecule's three-dimensional arrangement, or stereochemistry, is critical to its function. Many drugs interact with chiral biological targets, such as proteins and nucleic acids, which can differentiate between the stereoisomers (enantiomers) of a chiral drug. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be less active, inactive, or even responsible for adverse effects.

The designation "(2S)" in (2S)-2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE refers to the specific spatial arrangement of the substituents around the chiral center at the second position of the piperazine (B1678402) ring. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign this configuration as either R (rectus) or S (sinister). The synthesis of a single enantiomer, known as asymmetric synthesis, is a major focus in modern pharmaceutical development to ensure the safety and efficacy of new drugs.

By isolating or synthesizing the specific (2S) isomer, researchers can investigate its unique interactions with biological targets. This stereochemical precision is paramount for developing selective and potent therapeutic agents, minimizing off-target effects, and optimizing the pharmacological profile of a potential drug. The focus on a single stereoisomer like the (2S) configuration is indicative of a sophisticated approach to drug design that values target specificity and safety.

Rationale for Focused Academic Inquiry into 2s 2 2 Pyridin 3 Ylethyl Piperazine

Established Synthetic Pathways for this compound

The synthesis of enantiomerically pure 2-substituted piperazines such as this compound often relies on methodologies that utilize chiral starting materials to establish the desired stereochemistry.

A common and effective strategy for the synthesis of chiral 2-substituted piperazines involves starting from optically pure amino acids. This approach ensures the introduction of the desired stereocenter early in the synthetic sequence. A general pathway, which can be adapted for the synthesis of this compound, begins with a suitable chiral amino acid precursor. google.com

The sequence typically involves the protection of the amino and carboxylic acid groups, followed by a series of transformations to build the piperazine ring. One such method involves the conversion of the amino acid into a chiral diamine, which then undergoes cyclization to form the piperazine ring. For instance, a chiral amino acid can be converted to a corresponding amino alcohol, which is then further functionalized to introduce the second nitrogen atom required for the piperazine ring.

Another established route involves the use of a chiral synthon derived from an amino acid, which is then subjected to cyclization and deprotection steps. For example, an optically pure amino acid can be converted into a chiral amino acid ester hydrochloride. This intermediate can then undergo a series of reactions, including N-alkylation and cyclization, to form a diketopiperazine intermediate. Subsequent reduction of the diketopiperazine yields the desired chiral piperazine. google.com

Throughout the multi-step synthesis of this compound, several critical intermediates are formed. The specific nature of these intermediates depends on the chosen synthetic route. When starting from a chiral amino acid, key intermediates may include N-protected amino acids, chiral amino alcohols, and orthogonally protected diamines.

For a pathway involving a diketopiperazine intermediate, the crucial steps include the formation of this cyclic diamide (B1670390) and its subsequent reduction. The reduction of the diketopiperazine is a critical step, and the choice of reducing agent is important to ensure high yield and retention of stereochemistry. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). google.com The reaction conditions, such as solvent and temperature, must be carefully controlled to minimize side reactions and epimerization.

| Intermediate Type | Potential Structure | Purpose in Synthesis |

| Chiral Amino Acid Ester | Amino acid with esterified carboxyl group | Starting material with defined stereochemistry |

| N-Protected Diamine | Diamine with one or both nitrogens protected | Precursor for piperazine ring formation |

| Diketopiperazine | Cyclic diamide | Stable intermediate for reduction to piperazine |

| N-Protected Piperazine | Piperazine with one nitrogen protected | Allows for selective functionalization of the other nitrogen |

Derivatization Strategies for Analog Generation and Scaffold Elaboration

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse range of analogues. These modifications can be targeted at the piperazine nitrogen atoms, the alkyl linker, or the pyridine moiety.

The two nitrogen atoms of the piperazine ring are the most common sites for derivatization due to their nucleophilic nature. A variety of functional groups can be introduced at these positions through N-alkylation and N-arylation reactions.

N-Alkylation: The secondary amine of the piperazine ring can be readily alkylated using a variety of alkyl halides or other electrophilic alkylating agents. The reaction typically proceeds in the presence of a base to neutralize the acid generated during the reaction. Mono-alkylation can be achieved by using a suitable protecting group on one of the nitrogen atoms or by carefully controlling the stoichiometry of the reactants. google.com

N-Arylation: The introduction of aryl groups at the piperazine nitrogens can be accomplished through several methods, including Buchwald-Hartwig amination or nucleophilic aromatic substitution reactions with activated aryl halides. Nickel-catalyzed N-arylation has also been shown to be effective for the selective mono- or diarylation of piperazine. researchgate.net

Functionalization of the ethyl linker is less common but can be envisioned through strategies involving the synthesis of analogues with modified linkers from the outset.

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Alkyl groups |

| N-Arylation | Aryl halides with Pd or Ni catalyst | Aryl groups |

| N-Acylation | Acyl chlorides, anhydrides | Acyl groups |

The pyridine ring of this compound can also be a target for chemical modification. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, dictates its reactivity.

Electrophilic Aromatic Substitution: Pyridine is less reactive towards electrophilic aromatic substitution than benzene. The reaction, when it occurs, generally directs incoming electrophiles to the 3- and 5-positions relative to the ring nitrogen. quimicaorganica.orgmatanginicollege.ac.inaklectures.com This is due to the greater stability of the cationic intermediate formed upon attack at these positions. Reactions such as nitration and sulfonation typically require harsh conditions. slideshare.net

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the 2-, 4-, and 6-positions. This reactivity can be exploited to introduce various nucleophiles onto the pyridine ring.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack, thereby providing a route to further functionalization. matanginicollege.ac.in

Chain extension of the 2-(pyridin-3-yl)ethyl side chain offers another avenue for structural diversification. This can be achieved through synthetic strategies that build upon the existing scaffold or by synthesizing analogues with longer or more complex linkers from the beginning.

One approach to chain extension involves the synthesis of piperazine derivatives with a terminal functional group on the side chain that can be further elaborated. For example, a terminal alcohol or halide can serve as a handle for introducing longer carbon chains through nucleophilic substitution or cross-coupling reactions. mdpi.com

Another strategy involves a multi-component reaction to build a more complex side chain in a single step. For instance, a base-induced synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles has been reported, which demonstrates a method for extending the side chain at the piperazine nitrogen. researchgate.net While this example functionalizes the other nitrogen, similar principles could be applied to modify the pyridinylethyl side chain if the synthesis is designed accordingly.

Chiral Resolution and Enantioselective Synthetic Approaches Towards (2S)-Isomers

The preparation of this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture and direct enantioselective synthesis from chiral precursors.

Chiral Resolution of Racemic 2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE

A common and industrially viable method for obtaining enantiomerically pure amines is the separation of a racemic mixture through the formation of diastereomeric salts. This process involves reacting the racemic base with a chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.

A plausible route for the synthesis of the prerequisite racemic piperazine derivative involves the alkylation of a mono-protected piperazine with a suitable pyridylethyl halide. For instance, N-benzylpiperazine can be alkylated with 3-(2-bromoethyl)pyridine, followed by deprotection of the benzyl group to yield the racemic product.

The resolution of the resulting racemic piperazine can be achieved using a chiral resolving agent such as (+)-tartaric acid. The process typically involves dissolving the racemic base and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize preferentially. The desired enantiomer is then liberated from the salt by treatment with a base. The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can be recovered. A study on the resolution of the structurally similar (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid has shown the formation of diastereomeric 1:1 salts, which can be separated based on their differential solubility nih.gov.

Table 1: Illustrative Data for Chiral Resolution via Diastereomeric Salt Formation

| Step | Reagents and Conditions | Product | Expected Yield | Diastereomeric Excess |

| Salt Formation | Racemic 2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE, (+)-Tartaric Acid, Ethanol | Diastereomeric tartrate salts | Quantitative | N/A |

| Crystallization | Cooling and filtration | This compound-(+)-tartrate | 40-50% | >95% |

| Liberation | Aqueous NaOH | This compound | >90% | >95% |

Enantioselective Synthetic Approaches from the Chiral Pool

An alternative to chiral resolution is the use of enantioselective synthesis, which aims to create the desired stereocenter in a controlled manner. A frequently employed strategy is to start with a readily available chiral molecule, often referred to as the "chiral pool." Natural and unnatural α-amino acids are common starting materials for the synthesis of chiral 2-substituted piperazines rsc.orgrsc.orgnih.gov.

One potential enantioselective route to this compound begins with the commercially available (S)-piperazine-2-carboxylic acid chemicalbook.comnih.gov. The synthesis would involve the transformation of the carboxylic acid functional group into the desired 2-pyridin-3-ylethyl side chain.

A hypothetical synthetic sequence could proceed as follows:

Protection: The two nitrogen atoms of (S)-piperazine-2-carboxylic acid are orthogonally protected, for example, with Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups.

Weinreb Amide Formation: The carboxylic acid is converted to a Weinreb amide. This functional group is particularly useful as it allows for the controlled addition of organometallic reagents to form a ketone without over-addition to the tertiary alcohol.

Ketone Synthesis: The Weinreb amide is reacted with a suitable organometallic reagent, such as 3-pyridinylmethylmagnesium chloride, to yield the corresponding ketone.

Wittig Reaction: A Wittig reaction on the ketone with a methylenetriphenylphosphorane (B3051586) would introduce the required exocyclic double bond.

Reduction and Deprotection: Catalytic hydrogenation would simultaneously reduce the double bond to an ethyl group and remove the Cbz protecting group. A final deprotection step would remove the Boc group to yield the target molecule.

Table 2: Proposed Enantioselective Synthesis from (S)-Piperazine-2-carboxylic Acid

| Step | Starting Material | Key Reagents | Intermediate/Product | Expected Yield |

| 1 | (S)-Piperazine-2-carboxylic acid | Boc₂O, Cbz-Cl | N¹,N⁴-diprotected piperazine | High |

| 2 | Protected carboxylic acid | N,O-Dimethylhydroxylamine, EDC | Weinreb amide | Good |

| 3 | Weinreb amide | 3-Picolylmagnesium chloride | Pyridinylmethyl ketone | Moderate to Good |

| 4 | Ketone intermediate | CH₂=PPh₃ | Alkene intermediate | Good |

| 5 | Alkene intermediate | H₂, Pd/C; TFA or HCl | This compound | Good |

Broad Spectrum Biological Activities Identified Through Preclinical Research

Preclinical investigations have demonstrated that analogues of this compound, which feature the core piperazine-pyridine structure, exhibit a diverse range of biological effects. These studies, primarily conducted in vitro, have underscored the potential of this chemical class in several therapeutic areas.

Antimicrobial Properties of Piperazine-Pyridine Hybrid Structures

The hybridization of piperazine and pyridine moieties has yielded compounds with notable antimicrobial activity. Research into these structures has shown efficacy against a variety of bacterial and fungal pathogens. For instance, a series of novel pyrimidine-piperazine hybrids demonstrated significant in-vitro antimicrobial activity against pathogenic bacteria such as Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

Certain disubstituted piperazines linked to cyclopenta[c]pyridines and pyrano[3,4-c]pyridines have also been synthesized and evaluated for their antimicrobial effects. nih.gov One of the most potent compounds from this series, designated 3k, was particularly effective, with Listeria monocytogenes being the most sensitive bacterium. nih.gov Notably, some of these compounds were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov The antifungal activity of compound 3k was also significant, with Trichoderma viride identified as the most susceptible fungus. nih.gov

Further studies on other piperazine derivatives have confirmed their broad-spectrum antimicrobial potential. ijbpas.comnih.gov For example, phenothiazine (B1677639) derivatives incorporating a piperazine ring showed good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and also exhibited antifungal properties against Aspergillus species. nih.gov The versatility of the piperazine scaffold allows for modifications that can enhance its antimicrobial profile, making it a promising area for the development of new anti-infective agents. nih.gov

Table 1: Antimicrobial Activity of Selected Piperazine-Pyridine Analogues

| Compound/Series | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Pyrimidine-piperazine hybrids | E. faecium, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, E. coli | Potent antimicrobial activity against various pathogenic bacteria. | researchgate.net |

| 1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-phenylurea (7f) | P. aeruginosa | Excellent antimicrobial activity with an IC50 of 9.8 μg/mL. | researchgate.net |

| Disubstituted piperazines (Compound 3k) | Listeria monocytogenes | Most potent antibacterial compound in the series. | nih.gov |

| Disubstituted piperazines (Compounds 3d, 3g, 3k) | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin. | nih.gov |

| Disubstituted piperazines (Compound 3k) | Trichoderma viride | Best antifungal activity in the series. | nih.gov |

| Phenothiazine-piperazine derivatives | Staphylococcus aureus, Bacillus subtilis | Good antibacterial activity. | nih.gov |

| Phenothiazine-piperazine derivatives | Aspergillus species | Good antifungal activity. | nih.gov |

Antineoplastic Activity in Defined In Vitro Cell Line Models (e.g., breast cancer, prostate carcinoma)

Analogues featuring the piperazine-pyridine scaffold have demonstrated significant antiproliferative effects in various cancer cell lines. mdpi.comnih.gov The structural versatility of piperazine allows for the development of derivatives with potent anticancer activity. derpharmachemica.complos.org

In the context of breast cancer, novel vindoline-piperazine conjugates were synthesized and evaluated against a panel of 60 human tumor cell lines (NCI60). mdpi.com Several of these derivatives showed significant antiproliferative activity, with compound 23 , which contains a [4-(trifluoromethyl)benzyl]piperazine moiety, being particularly effective against the MDA-MB-468 breast cancer cell line with a 50% growth inhibition (GI50) value of 1.00 μM. mdpi.com Another study synthesized new pyridine heterocyclic hybrids and tested them against MCF-7 breast cancer cells, among others. nih.gov Compound 3b from this series showed superior antiproliferative activity compared to Taxol, with an IC50 value of 6.13 μM against MCF-7 cells. nih.gov

Similarly, research into prostate cancer has identified promising arylpiperazine derivatives. nih.govmdpi.com A series of novel arylpiperazine derivatives were synthesized and tested for their cytotoxic activities against three human prostate cancer cell lines: PC-3, LNCaP, and DU145. mdpi.com Compounds 9 and 15 from this series exhibited strong cytotoxic activities against LNCaP cells with IC50 values below 5 μM. mdpi.com Another study focused on phenylpiperazine derivatives and found that compound 5a induced apoptosis and DNA fragmentation in PC-3, DU 145, and LNCaP prostate cancer cell lines. nih.gov

Table 2: In Vitro Antineoplastic Activity of Selected Piperazine-Pyridine Analogues

| Compound/Series | Cancer Cell Line | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI50 | 1.00 μM | mdpi.com |

| Pyridine hybrid 3b | MCF-7 (Breast) | IC50 | 6.13 μM | nih.gov |

| Arylpiperazine derivative 9 | LNCaP (Prostate) | IC50 | < 5 μM | mdpi.com |

| Arylpiperazine derivative 15 | LNCaP (Prostate) | IC50 | < 5 μM | mdpi.com |

| Phenylpiperazine derivative 5a | PC-3, DU 145, LNCaP (Prostate) | Cytotoxic Activity | Induces apoptosis and DNA fragmentation | nih.gov |

Antinociceptive Research Directions

The piperazine scaffold is a component of various centrally acting agents, and its derivatives have been investigated for their potential antinociceptive (pain-relieving) properties. nih.govmdpi.com Research has shown that certain piperazine-containing compounds can modulate pain perception through various mechanisms.

One study investigated a series of [(3-chlorophenyl)piperazinylpropyl]pyridazinones, which showed significant antinociceptive properties in a mouse hot-plate test, with an efficacy comparable to morphine. nih.gov The analgesic effect of the most potent compounds was suggested to involve the noradrenergic and/or serotoninergic systems. nih.gov

Another area of research has focused on the dual-targeting of histamine (B1213489) H3 and sigma-1 receptors by piperazine and piperidine (B6355638) derivatives. nih.govacs.org Certain ligands were identified as high-affinity histamine H3 and σ1 receptor antagonists and demonstrated promising antinociceptive activity in vivo. acs.org This dual activity is considered a potential breakthrough for developing novel pain therapies. acs.org

Furthermore, a study on novel thiazole-piperazine derivatives found that several compounds possessed both centrally and peripherally mediated antinociceptive activities. mdpi.comresearchgate.net Mechanistic studies revealed that the antinociceptive effects of these compounds involved the opioidergic system, as their activity was abolished by pre-treatment with naloxone, an opioid receptor antagonist. mdpi.comresearchgate.net

Ligand-Receptor Interactions and Functional Modulation

The pharmacological effects of this compound analogues are often attributed to their specific interactions with various G-protein-coupled receptors (GPCRs). The piperazine-pyridine core serves as a versatile scaffold for designing ligands that can selectively bind to and modulate the function of receptors such as dopamine (B1211576) and histamine receptors. nih.govmdpi.com

Dopamine D4 Receptor Agonism and Related Pharmacological Profiles

The dopamine D4 receptor (D4R) is a key target in the central nervous system, and piperazine derivatives have been extensively studied as D4R ligands. mdpi.com These compounds often share a common pharmacophore consisting of a lipophilic part connected by a spacer to a basic function (the piperazine ring) and an aromatic terminal. mdpi.com

A series of 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes were designed as potent dopamine D4 receptor agonists. acs.org Structure-activity relationship (SAR) studies of these compounds confirmed that a 2-pyridine group as the aromatic ring linked to the N-4 position of the piperazine was superior for D4 agonist activity. acs.org The modification of a known D4R agonist, PD 168077, by replacing the amide group with a methylene-oxime moiety, led to compounds with improved efficacy. acs.org

Further research into piperazinylalkylisoxazole libraries has also aimed to develop subtype-selective dopamine receptor ligands. researchgate.net Studies have shown that variations in the linker chain length between the piperazine and another aromatic system can significantly influence selectivity for D2-like receptor subtypes, including D4R. researchgate.net The introduction of a pyridinyl moiety in place of other rings often improves D4R binding affinity and selectivity. researchgate.net

Histamine H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.gov Antagonists of the H3 receptor have potential therapeutic applications in various neurological and psychiatric disorders. mdpi.comwikipedia.org Non-imidazole piperazine derivatives have emerged as a significant class of H3 receptor antagonists. nih.gov

A study of 1-[(2-thiazolopyridine)-4-n-propyl]piperazines and their oxazolo analogues identified them as H3-receptor antagonists in vitro. nih.gov The most potent compound in this series was 1-(2-thiazolo[4,5-c]pyridine)-4-n-propylpiperazine, with a pA2 value of 7.25. nih.gov SAR studies indicated that thiazolo derivatives generally exhibited slightly higher activity than their oxazolo counterparts. nih.gov

Research has also explored piperazine derivatives as dual-target ligands, particularly for H3 and sigma-1 (σ1) receptors. nih.gov It was discovered that some clinically evaluated H3R antagonists possess nanomolar affinity for σ1R binding sites. nih.gov In a series of piperazine derivatives, the length of the alkyl chain connecting the piperazine ring to another moiety was found to influence the affinity for H3R. For example, extending the linker length in a series of tert-butyl analogues led to a decrease in H3R affinity. nih.govacs.org

Table 3: Receptor Binding Affinities of Selected Piperazine Analogues

| Compound/Series | Receptor Target | Binding Affinity (Ki) / Potency (pA2) | Functional Activity | Reference(s) |

|---|---|---|---|---|

| 1-(2-thiazolo[4,5-c]pyridine)-4-n-propylpiperazine (3c) | Histamine H3 | pA2 = 7.25 | Antagonist | nih.gov |

| 1-(2-oxazolo[4,5-c]pyridine)-4-n-propylpiperazine (4g) | Histamine H3 | pA2 = 6.9 | Antagonist | nih.gov |

| Piperazine derivative 4 | Histamine H3 (human) | Ki = 3.17 nM | Antagonist | nih.govacs.org |

| Piperazine derivative 4 | Sigma-1 | Ki = 1531 nM | Antagonist | nih.govacs.org |

| Piperazine derivative 13 | Histamine H3 (human) | Ki = 37.8 nM | Antagonist | nih.govacs.org |

| Piperazine derivative 13 | Sigma-1 | Ki = 51.8 nM | Antagonist | nih.gov |

| 1-Aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes | Dopamine D4 | Not specified | Agonist | acs.org |

Sigma-1 Receptor Modulation

The sigma-1 receptor (σ1R) is a unique ligand-regulated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of signaling proteins, including ion channels and G-protein coupled receptors. nih.govnih.gov Consequently, σ1R ligands are considered potential therapeutic agents for several neuropsychiatric and neurodegenerative disorders. nih.gov Research into piperazine and piperidine derivatives has revealed significant interactions with sigma receptors. nih.govnih.gov

Structure-activity relationship studies have highlighted that the nature of the basic core, whether piperidine or piperazine, is a critical structural element for affinity and selectivity at the σ1R. nih.govacs.org In comparative studies of closely related compounds, replacing a piperidine moiety with a piperazine core often leads to a significant decrease in affinity for the σ1 receptor. nih.govresearchgate.net For instance, in one series of dual-activity histamine H3/sigma-1 receptor ligands, the piperidine-containing compound exhibited a high affinity for σ1R with a Ki value of 3.64 nM, whereas its direct piperazine analogue showed a drastically reduced affinity with a Ki of 1531 nM. nih.govresearchgate.net This suggests that the protonation state and conformational flexibility of the piperidine ring may be more favorable for the essential salt bridge interaction within the σ1R binding pocket. acs.org

Despite this general trend, certain piperazine derivatives have demonstrated notable activity at both sigma-1 and sigma-2 receptors. nih.gov For example, a piperazine derivative featuring a pyrazine-2-yl group, while losing affinity for the H3 receptor, remained highly active at sigma receptors, with a Ki of 7.6 nM for σ1R and 27 nM for σ2R. nih.govacs.org This indicates that while the piperidine core is often favored for high σ1R affinity, specific substitutions on the piperazine scaffold can yield potent sigma receptor ligands. nih.gov

| Compound Analogue Type | Core Moiety | σ1R Affinity (Ki, nM) | Reference |

| Analogue A | Piperidine | 3.64 | nih.govresearchgate.net |

| Analogue B (direct analogue of A) | Piperazine | 1531 | nih.govresearchgate.net |

| Analogue C | Piperazine | 7.6 | nih.govacs.org |

Alpha7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

The alpha7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in the central nervous system, is a key target for therapeutic intervention in cognitive disorders and inflammatory conditions. nih.govnih.gov Piperazine-based scaffolds have been extensively investigated as modulators of this receptor, leading to the discovery of agonists, antagonists, and positive allosteric modulators (PAMs). nih.govnih.govfrontiersin.org

Derivatives based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold have been identified as potent and selective modulators of the α7 nAChR. nih.gov Within this class, compounds have been developed that act as conventional agonists, which directly activate the channel, as well as "silent agonists." nih.gov Silent agonists appear to mediate their anti-inflammatory effects through a signal transduction pathway that is independent of ion current, a distinct mechanism from typical channel activation. nih.gov

Furthermore, other piperazine-containing molecules have been characterized as potent Type II PAMs. nih.gov These compounds enhance the receptor's response to the endogenous agonist acetylcholine. For example, the novel piperazine B-973 was found to potentiate acetylcholine-induced currents by 6-fold and significantly slow channel desensitization, resulting in a 6900-fold increase in total charge transfer. nih.gov At higher concentrations, some PAMs like B-973 can also directly activate the receptor in the absence of an agonist, a property known as "Ago-PAM" activity. nih.gov Conversely, other modifications to the piperidine/piperazine structure can lead to potent α7 nAChR antagonists. frontiersin.org

| Compound Class | Modulation Type | Effect |

| 2-((pyridin-3-yloxy)methyl)piperazines | Agonist / Silent Agonist | Direct receptor activation or modulation of anti-inflammatory pathways without ion current. nih.gov |

| B-973 (piperazine-containing) | Positive Allosteric Modulator (PAM) / Ago-PAM | 6-fold potentiation of ACh-induced current; 6900-fold increase in charge transfer. nih.gov |

| 1-methylpiperidinium iodides | Antagonist | Inhibition of choline-induced current. frontiersin.org |

Ionotropic Glutamate (B1630785) Receptor System Modulation (NMDA and Kainate Receptors)

Ionotropic glutamate receptors, including NMDA (N-methyl-D-aspartate) and kainate receptors, are crucial for mediating fast synaptic transmission in the central nervous system. nih.gov Their dysfunction is implicated in various neurological and neurodegenerative disorders. nih.gov Research has identified certain piperazine derivatives as effective antagonists for these receptor systems. nih.gov

Specifically, N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have been shown to act as dual antagonists of both NMDA and GluK1-containing kainate receptors. nih.gov These compounds exhibit notable subtype-selectivity. Within the NMDA receptor family, some derivatives display a preferential affinity for GluN2C and GluN2D subunits over the more common GluN2A and GluN2B subunits. nih.gov This selectivity is significant, as different NMDA receptor subunit compositions have distinct physiological roles and anatomical distributions.

These piperazine derivatives also show selectivity within the kainate receptor family, with some compounds acting as potent antagonists selective for the GluK1 subunit over GluK2 and GluK3. nih.gov Modeling studies suggest that specific structural features are required for this activity, highlighting the importance of interactions with key amino acid residues like S674 in the GluK1 binding site. nih.gov The development of antagonists with dual activity against both GluN2D and GluK1 receptors may offer novel therapeutic strategies for certain neurological conditions. nih.gov

| Compound Class | Target Receptors | Selectivity Profile |

| N1-substituted cis-piperazine-2,3-dicarboxylic acid derivatives | NMDA and Kainate Receptors | Preferential affinity for GluN2C/GluN2D NMDA subunits; Selective for GluK1 kainate subunit. nih.gov |

Modulation of Other G-Protein Coupled Receptors (GPCRs) and Voltage-Gated Ion Channels

Analogues of this compound have demonstrated activity beyond the previously mentioned targets, extending to other G-protein coupled receptors (GPCRs) and various voltage-gated ion channels.

G-Protein Coupled Receptors (GPCRs): The histamine H3 receptor (H3R), a GPCR highly expressed in the central nervous system, has been a significant target for piperazine derivatives. nih.govacs.org Many of these compounds were initially developed as H3R antagonists/inverse agonists for their potential in treating disorders like Alzheimer's disease and schizophrenia. nih.gov Subsequent screening revealed that many of these H3R ligands also possess a high affinity for the sigma-1 receptor, leading to the characterization of a class of dual-acting compounds. nih.govacs.org The modulation of multiple targets by a single molecule is an area of growing interest in drug discovery. nih.gov

Voltage-Gated Ion Channels: Piperazine derivatives have also been developed as potent and selective ligands for voltage-gated ion channels, which are critical for neuronal excitability. nih.gov A series of piperazinyl quinazolin-4-(3H)-one derivatives were identified as high-affinity ligands for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). nih.gov Some of these compounds reached single-digit nanomolar affinities and showed high selectivity for the Cavα2δ-1 subunit over the Cavα2δ-2 subunit. nih.gov Separately, other research has focused on developing piperazine derivatives as isoform-selective modulators of voltage-gated sodium channels, such as the Nav1.3 channel, which is implicated in neuropathic pain. metrionbiosciences.com

| Target Class | Specific Target | Compound Class | Observed Activity |

| GPCR | Histamine H3 Receptor (H3R) | Piperazine/Piperidine derivatives | Antagonism / Inverse Agonism; Often dual activity with Sigma-1 Receptor. nih.govacs.org |

| Voltage-Gated Ion Channel | Cavα2δ-1 Subunit (Calcium Channel) | Piperazinyl quinazolin-4-(3H)-one derivatives | High-affinity binding (low nM Ki). nih.gov |

| Voltage-Gated Ion Channel | Nav1.3 Channel (Sodium Channel) | Piperazine derivatives | Isoform-selective modulation. metrionbiosciences.com |

Enzyme Inhibition Profiles and Mechanistic Insights

Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1) Inhibition

Acyl-CoA: Cholesterol O-acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme that catalyzes the formation of cholesteryl esters from free cholesterol. researchgate.netnih.gov It exists in two isoforms, ACAT1 and ACAT2. ACAT1 is expressed ubiquitously and is implicated in diseases involving cholesterol metabolism and overexpression, such as atherosclerosis and Alzheimer's disease. researchgate.netnih.gov

A piperazine-containing compound, K-604, has been identified as a potent and highly selective inhibitor of human ACAT-1. researchgate.net The molecular design of K-604 involved inserting a piperazine unit into the linker region between the head (pyridylacetamide) and tail (benzimidazole) moieties of a parent compound. researchgate.net This structural modification led to a significant improvement in aqueous solubility and oral absorption while maintaining potent enzymatic inhibition. researchgate.net K-604 exhibits a 229-fold selectivity for human ACAT-1 over human ACAT-2, making it a valuable tool for studying the specific roles of this isoenzyme. researchgate.net

| Compound | Target Enzyme | IC50 / Ki | Selectivity (ACAT-2/ACAT-1) |

| K-604 | Human ACAT-1 | Ki = 0.45 µM | 229-fold |

Soluble Epoxide Hydrolase and Leukotriene A4 Hydrolase Inhibition

Soluble Epoxide Hydrolase (sEH) Inhibition: Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and protective properties. researchgate.net Inhibition of sEH increases the levels of beneficial EETs, making it a therapeutic target for inflammatory, cardiovascular, and metabolic diseases. researchgate.netnih.gov Novel piperazine urea (B33335) derivatives have been designed and synthesized as sEH inhibitors. researchgate.net These compounds have demonstrated potent and selective inhibition of sEH, representing a promising chemical scaffold for this therapeutic target. researchgate.net

Leukotriene A4 Hydrolase (LTA4H) Inhibition: Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.gov Inhibiting LTA4H is a strategy for treating inflammatory diseases. Novel piperidine and piperazine derivatives have been designed and evaluated as inhibitors of LTA4H. nih.gov The most effective compounds from these series showed good potency in both enzymatic assays and functional human whole blood assays, demonstrating their ability to block LTB4 production. nih.gov Crystallographic studies have confirmed the binding mode of these scaffolds within the enzyme's active site, providing a structural basis for their inhibitory activity and guiding further optimization. nih.gov

| Target Enzyme | Compound Class | Key Findings |

| Soluble Epoxide Hydrolase (sEH) | Piperazine urea derivatives | Potent and selective sEH inhibition. researchgate.net |

| Leukotriene A4 Hydrolase (LTA4H) | Piperazine derivatives | Potent inhibition in enzymatic and whole blood assays. nih.gov |

Aromatase and Tyrosinase Inhibition

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens and a major therapeutic target for hormone-dependent breast cancer. rsc.org The development of potent and selective aromatase inhibitors is an ongoing area of research. Studies have explored pyridine-based derivatives as dual-binding site inhibitors that interact with both the heme iron and the substrate access channel of the enzyme. rsc.org For instance, the pyridine derivative (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol has been identified as a highly potent inhibitor with an IC50 value of 0.83 nM, comparable to the clinically used drug letrozole. rsc.org

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis, and its inhibition is a key strategy for addressing skin hyperpigmentation. nih.govnih.gov Piperazine-containing compounds have emerged as a promising class of tyrosinase inhibitors. nih.govnih.gov The piperazine ring can provide a balance of flexibility and rigidity, allowing for optimal orientation of substituted moieties within the enzyme's active site. nih.gov Research into 1-(4-fluorobenzyl)piperazine (B185958) derivatives has yielded potent inhibitors of mushroom tyrosinase with IC50 values in the micromolar range, significantly more potent than the reference compound, kojic acid. nih.gov Further studies on nitrophenylpiperazine derivatives revealed that substitutions on the aryl ring are crucial for inhibitory activity. nih.gov Specifically, replacing a benzyl or phenyl group with an indole (B1671886) or pyridine moiety was found to significantly enhance potency, with one indole-containing derivative exhibiting an IC50 value of 72.55 µM and demonstrating a mixed-type inhibition mechanism. nih.gov

| Compound | Structure | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| Inhibitor 3 | 1-(4-Fluorobenzyl)piperazine derivative | Mushroom Tyrosinase (TyM) | 25.11 | nih.gov |

| Inhibitor 16 | 1-(4-Fluorobenzyl)piperidine derivative | Mushroom Tyrosinase (TyM) | 5.25 | nih.gov |

| Compound 4l | Nitrophenyl piperazine with indole derivative | Mushroom Tyrosinase | 72.55 | nih.gov |

Stearoyl-CoA Desaturase-1 (SCD-1) Inhibition

Stearoyl-CoA desaturase-1 (SCD-1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. researchgate.netnih.gov These products are essential components for the synthesis of triglycerides, cholesterol esters, and phospholipids. researchgate.net Given its role in metabolic regulation, SCD-1 has become a significant target for the development of therapies for metabolic diseases such as obesity and type 2 diabetes. researchgate.netnih.gov

A series of piperazinylpyridazine-based compounds have been discovered as potent and selective SCD-1 inhibitors. researchgate.net Structure-activity relationship (SAR) studies on related heterocyclic analogues sought to optimize potency by replacing the pyridin-2-yl moiety. nih.gov While pyrimidine (B1678525) and pyrazine (B50134) analogues showed reduced potency, a pyridin-3-yl substitution maintained activity, indicating the importance of the nitrogen atom's position within the heterocyclic ring for effective inhibition. nih.gov One particularly active compound from the piperazinylpyridazine series, designated XEN103, demonstrated high in vitro activity with IC50 values of 14 nM against mouse SCD1 and 12 nM in a HepG2 cell-based assay. researchgate.net

| Compound | In Vitro Target | IC50 (nM) | Reference |

|---|---|---|---|

| XEN103 (Compound 49) | Mouse SCD1 (mSCD1) | 14 | researchgate.net |

| HepG2 Cells | 12 | researchgate.net |

Bacterial Phosphopantetheinyl Transferase (PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are essential enzymes in both primary and secondary metabolism in bacteria. nih.govnih.gov They catalyze the transfer of the 4'-phosphopantetheinyl (Ppant) group from coenzyme A to a conserved serine residue on carrier protein domains, a crucial activation step for fatty acid synthases (FASs), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov Due to their critical role, PPTases are considered promising targets for the development of new antibiotics. mdpi.com

High-throughput screening of large compound libraries has been employed to identify novel PPTase inhibitors. mdpi.com One such screening led to the identification of ML267, a potent piperazine-containing inhibitor of bacterial PPTase. mdpi.com This compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, was found to thwart bacterial growth and attenuate secondary metabolism by targeting this essential enzyme. mdpi.com The discovery of such inhibitors highlights the potential of piperazine-based scaffolds in the development of novel antibacterial agents.

| Compound | Chemical Name | Target | Reference |

|---|---|---|---|

| ML267 | 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide | Bacterial Phosphopantetheinyl Transferase (PPTase) | mdpi.com |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a key role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.netnih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. researchgate.netnih.gov This has driven the development of numerous DPP-4 inhibitors, often referred to as "gliptins". nih.govmdpi.com

Research has expanded to include novel inhibitor scaffolds, including piperazine-derived conformationally constrained compounds. researchgate.net In one study, a library of such compounds was synthesized and evaluated for in vitro DPP-4 inhibitory activity. researchgate.net The design strategy involved incorporating cyanopyrrolidine or its mimetics at the P1 site and electron-deficient aryl or fused bicyclic heteroarylpiperazine moieties at the P2 site, where the piperazine structure provides a natural constraint. researchgate.net From this library, the compound 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g) was identified as a potential DPP-4 inhibitor, demonstrating significant activity in biological evaluations. researchgate.net

| Compound | Chemical Name | Target | Reference |

|---|---|---|---|

| 2g | 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine | Dipeptidyl Peptidase-4 (DPP-4) | researchgate.net |

Molecular Interactions with Nucleic Acids and Metallobiomolecules

The pyridine and piperazine moieties are versatile structures that can participate in various non-covalent interactions with biological macromolecules, including nucleic acids and metalloproteins. Piperazine ring-based compounds can act as effective ligands, forming stable complexes with metal ions, which can in turn interact with biomolecules like DNA and proteins. biointerfaceresearch.com These piperazine-based ligands can coordinate with one or two metal ions, and the resulting complexes have been shown to bind to DNA, with molecular docking studies suggesting groove binding as a possible interaction mode. biointerfaceresearch.com

The pyridine ring itself is also implicated in DNA interactions. Studies on a series of 9-(pyridin-2'-yl)-aminoacridines, which function as DNA intercalators, have shown that the electronic properties of the pyridine ring influence DNA binding affinity. mdpi.com A quantitative structure-activity relationship (QSAR) analysis revealed that the addition of electron-withdrawing groups to the pyridine ring enhances or stabilizes the DNA-acridine complex. mdpi.com This effect is thought to be due to the stabilization of the cationic character of the acridine (B1665455) nucleus at physiological pH, which strengthens the electrostatic attraction to the phosphate (B84403) backbone of DNA. mdpi.com

Structure Activity Relationship Sar Investigations of 2s 2 2 Pyridin 3 Ylethyl Piperazine Analogues

Identification of Pharmacophoric Elements and Essential Structural Moieties

The biological activity of (2S)-2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE analogues is dictated by a combination of essential pharmacophoric elements. A general pharmacophore model for many piperazine-containing compounds includes a basic amine center, a hydrophobic aromatic region, and a specific spatial arrangement between them, often maintained by a linker. researchgate.netacs.org

The pyridine (B92270) ring serves as the primary aromatic moiety, providing a source of hydrophobic and potential π-stacking interactions with aromatic amino acid residues within the target protein. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex.

The ethyl linker connecting these two core moieties is not merely a spacer but an essential structural element that dictates the spatial orientation and distance between the piperazine (B1678402) and pyridine rings. researchgate.net This linker ensures the correct geometry for optimal interaction with the binding site.

| Pharmacophoric Element | Structural Moiety | Postulated Role in Biological Activity |

|---|---|---|

| Basic Amine Center | Piperazine Ring (N1 or N4) | Forms critical ionic bonds or hydrogen bonds with receptor targets. Contributes to aqueous solubility and pharmacokinetic properties. nih.gov |

| Aromatic/Hydrophobic Region | Pyridine Ring | Engages in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. The ring nitrogen can act as a hydrogen bond acceptor. mdpi.com |

| Linker | Ethyl Group | Maintains the optimal distance and relative orientation between the piperazine and pyridine moieties for effective receptor binding. researchgate.netnih.gov |

| Chiral Center | C2 of Piperazine Ring | Introduces stereospecificity, influencing binding affinity and functional selectivity by dictating the three-dimensional conformation of the molecule. nih.gov |

Impact of Stereochemistry on Receptor Binding and Functional Selectivity

Stereochemistry is a critical determinant of biological activity, and in analogues of this compound, the chiral center at the C2 position of the piperazine ring profoundly influences receptor interaction. The spatial arrangement of the pyridinylethyl side chain dictates how the molecule fits into the three-dimensional architecture of a binding site, often leading to significant differences in affinity and selectivity between enantiomers.

Research on chiral methyl-substituted piperazine analogues has demonstrated the importance of stereochemistry in achieving receptor selectivity. nih.gov For instance, the introduction of a methyl group at the C2 position of the piperazine ring creates (2R) and (2S) isomers that can exhibit distinct selectivity profiles for different receptor subtypes, such as the α7 and α9 nicotinic acetylcholine (B1216132) receptors. nih.gov

The stereochemical configuration can force the piperazine ring to adopt a specific chair conformation to minimize steric and torsional strain. nih.gov X-ray crystallography studies have shown that to achieve greater stability, the piperazine ring may flip its conformation, placing bulky substituents in a more favorable equatorial position. This conformational constraint imposed by the chiral center affects the disposition of the core nitrogen atoms and the orientation of the entire side chain, ultimately determining the quality of the fit within the binding pocket and modulating functional selectivity. nih.gov

| Compound Type | Stereochemistry | Observed Impact on Receptor Interaction |

|---|---|---|

| Achiral Parent Compound | N/A | May exhibit activity at multiple receptor subtypes without significant selectivity. |

| (2S)-Isomer | S-configuration at C2 | Can confer high selectivity for a specific receptor subtype (e.g., α7 nAChR) by optimizing the geometry for binding. nih.gov |

| (2R)-Isomer | R-configuration at C2 | May display a different selectivity profile, potentially favoring another receptor subtype or exhibiting reduced affinity compared to the (S)-isomer. nih.gov |

Influence of Substituent Patterns on the Pyridine and Piperazine Ring Systems

Modification of the pyridine and piperazine rings with various substituents is a key strategy for modulating the pharmacological profile of these analogues. The nature, position, and electronic properties of these substituents can drastically alter binding affinity, selectivity, and functional activity.

Pyridine Ring Substitutions: The electronic landscape of the pyridine ring can be fine-tuned through substitution. For example, in a study of pyridinylpiperazine derivatives as urease inhibitors, the introduction of an electron-withdrawing nitro group at the 3-position of the pyridine ring was shown to activate the 2-position for nucleophilic substitution, which is a key synthetic step. nih.gov In other contexts, such as GPR84 antagonists, substituting analogous aromatic rings with halides led to a decrease in activity that was dependent on the size of the halogen. nih.gov This indicates that both electronic effects and steric bulk on the pyridine ring are critical for optimal receptor interaction. mdpi.com

Piperazine Ring Substitutions: The secondary amine nitrogens of the piperazine ring are common sites for modification. researchgate.net SAR studies have revealed that N-substitution can have varied effects depending on the target. For some receptors, an unsubstituted piperazine ring is preferred for activity. nih.gov In other cases, introducing groups such as phenyl, benzyl (B1604629), or substituted phenyl moieties can significantly alter the compound's properties. For instance, the replacement of a piperazine ring with a piperidine (B6355638) moiety has been identified as a critical structural switch for modulating affinity between histamine (B1213489) H3 and sigma-1 receptors. acs.orgnih.gov

| Ring System | Substituent Type | Position | General Impact on Biological Activity |

|---|---|---|---|

| Pyridine | Electron-withdrawing (e.g., -NO₂) | Varies | Alters ring electronics, can influence synthetic accessibility and receptor interactions. nih.gov |

| Pyridine | Halogens (e.g., -F, -Cl) | Varies | Can decrease activity in a size-dependent manner, suggesting steric constraints in the binding pocket. nih.gov |

| Piperazine | Unsubstituted (-H) | N1/N4 | Often optimal for specific targets, providing a key basic interaction point. nih.gov |

| Piperazine | Aryl/Benzyl Groups | N1/N4 | Can introduce additional hydrophobic interactions, potentially increasing affinity or altering selectivity. nih.gov |

| Piperazine | Replacement with Piperidine | Core Scaffold | Can fundamentally shift receptor selectivity profile (e.g., from H₃R to σ₁R). acs.orgnih.gov |

Role of Linker Length and Conformational Flexibility in Modulating Biological Activity

Linker Length: The length of the alkyl chain determines the distance between the key pharmacophoric groups. This distance must be optimal to allow the piperazine and pyridine moieties to simultaneously engage their respective binding subpockets within the receptor. Studies on related piperazine derivatives have shown that the effect of linker length can be highly target-dependent. For a series of histamine H3 receptor ligands, extending the linker was found to decrease binding affinity. nih.gov Conversely, for other piperazine derivatives targeting sigma-1 receptors, linker length had no significant impact on affinity, suggesting a more accommodating binding site for that particular target. acs.orgnih.gov

Conformational Flexibility: The conformational freedom of the molecule is largely governed by the nature of the linker and the rigidity of the cyclic systems. While some degree of flexibility is necessary for the molecule to adapt to its binding site (an "induced fit"), excessive flexibility can be detrimental. High conformational freedom can lead to a significant entropic penalty upon binding, thereby reducing affinity. Research on nucleozin (B1677030) analogues demonstrated that replacing the relatively rigid piperazine ring with more flexible systems resulted in a loss of anti-influenza activity. researchgate.net This highlights the importance of the piperazine ring in constraining the molecule to a bioactive conformation. The insertion of a piperazine ring within a longer linker is a known strategy to increase rigidity and potentially improve biological activity and solubility. nih.gov

| Linker Parameter | Modification | Observed Effect on Activity |

|---|---|---|

| Length | Shortening or Lengthening | Highly target-dependent; can increase or decrease affinity by altering the distance between pharmacophores. acs.orgnih.gov |

| Flexibility | Increased Flexibility (e.g., replacing piperazine with an open chain) | Often leads to a decrease in binding affinity due to entropic penalties upon binding. researchgate.net |

| Flexibility | Increased Rigidity (e.g., using a constrained cyclic linker) | Can pre-organize the molecule into a bioactive conformation, enhancing binding affinity. nih.govresearchgate.net |

Computational Chemistry and Theoretical Studies on 2s 2 2 Pyridin 3 Ylethyl Piperazine

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (2S)-2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE, docking simulations are instrumental in identifying potential protein targets and elucidating the structural basis of its activity. Studies on analogous arylpiperazine and pyridine-containing compounds have demonstrated their potential to interact with various receptors, such as sigma (σ) receptors and G-protein coupled receptors (GPCRs). nih.govnih.govmdpi.com

Docking simulations of piperazine (B1678402) and piperidine (B6355638) derivatives into the binding sites of targets like the σ1 receptor have revealed critical interactions with specific amino acid residues. nih.gov For a compound like this compound, it is predicted that the protonated nitrogen atom of the piperazine ring would form a crucial salt bridge interaction with acidic residues, such as glutamate (B1630785) (Glu) or aspartate (Asp), within a receptor's binding pocket. nih.govnih.gov For instance, in the σ1 receptor, Glu172 is a key residue that frequently forms such interactions. nih.govnih.gov

The pyridine (B92270) ring of the compound is expected to occupy a hydrophobic pocket, stabilized by interactions with nonpolar residues. The specific orientation would depend on the topology of the binding site.

Table 1: Predicted Key Interacting Residues for this compound in a Hypothetical Receptor Binding Site

| Receptor Residue | Residue Type | Predicted Interaction Type | Interacting Moiety of Ligand |

|---|---|---|---|

| Glu172 | Acidic | Salt Bridge / Hydrogen Bond | Piperazine Nitrogen |

| Asp126 | Acidic | Salt Bridge / Hydrogen Bond | Piperazine Nitrogen |

| Phe107 | Aromatic | π-Cation | Piperazine Nitrogen |

| Met93 | Hydrophobic | Hydrophobic Contact | Pyridine Ring |

| Tyr206 | Aromatic | Hydrophobic Contact | Ethyl Linker |

The primary goal of molecular docking is not only to predict the binding pose but also to estimate the binding affinity, often expressed as a scoring function value (e.g., in kcal/mol). researchgate.net These scores help in ranking potential ligands against a specific target. For this compound, the binding affinity would be a composite of several non-covalent interactions.

Hydrogen Bonding: The nitrogen atoms in both the piperazine and pyridine rings can act as hydrogen bond acceptors, while the secondary amine in the piperazine ring can act as a hydrogen bond donor. nih.gov

π-Stacking and π-Cation Interactions: The aromatic pyridine ring can engage in π-π stacking with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). Furthermore, the protonated piperazine ring can form π-cation interactions with these same aromatic residues. nih.gov

Hydrophobic Interactions: The ethyl linker and the carbon backbone of the piperazine and pyridine rings contribute to hydrophobic interactions with nonpolar residues in the binding pocket, displacing water molecules and contributing favorably to the binding energy. researchgate.net

Docking studies on similar piperazine derivatives have reported binding energies ranging from -7.0 to -11.0 kcal/mol for various targets, suggesting that this compound could exhibit strong binding to its prospective targets. mdpi.comresearchgate.net

Table 2: Predicted Interaction Profile and Binding Energy for this compound

| Interaction Mode | Contributing Moiety | Estimated Energy Contribution |

|---|---|---|

| Salt Bridge | Protonated Piperazine | Strong |

| Hydrogen Bonding | Piperazine NH, Pyridine N | Moderate |

| Hydrophobic Interactions | Ethyl Linker, Ring Backbones | Moderate |

| π-Cation | Protonated Piperazine | Weak-Moderate |

| Predicted Total Binding Energy (kcal/mol) | -8.5 to -10.5 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand and protein over time. mdpi.com An MD simulation for the this compound-protein complex would assess the stability of the docked pose. nih.govrsc.org Key analyses include calculating the root mean square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable throughout the simulation. nih.gov

MD simulations are also crucial for conformational analysis. For 2-substituted piperazines, studies have shown a preference for the substituent to be in an axial conformation, which can be further stabilized by intramolecular hydrogen bonds. nih.gov This conformational preference is critical as it dictates the spatial orientation of the pharmacophoric features—the basic nitrogen and the pyridine ring—which in turn controls receptor binding. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure for a target protein, ligand-based methods are employed. nih.gov Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological activity. mdpi.comnih.gov For a series of active piperazine analogues, a common pharmacophore model would likely consist of:

A positive ionizable feature (the basic piperazine nitrogen).

A hydrogen bond acceptor (the pyridine nitrogen).

One or more hydrophobic/aromatic regions.

The distances and angles between these features are critical. This model can then be used as a 3D query to screen large compound libraries for new molecules with the potential for similar activity. researchgate.net

Prediction of Activity Spectra for Substances (PASS) and Other Target Prediction Tools

PASS is an online tool that predicts the biological activity spectrum of a compound based on its 2D structure. nih.gov The prediction is based on a comparison of the compound's structure with a large database of known biologically active substances. nih.gov The result is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). genexplain.com

For this compound, a PASS prediction would likely generate a wide range of potential activities, reflecting the prevalence of the piperazine and pyridine scaffolds in medicinal chemistry. clinmedkaz.orgmdpi.com Activities with a high Pa value (e.g., > 0.7) would be prioritized for experimental validation.

Table 3: Hypothetical PASS Prediction Results for this compound

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Potential Relevance |

|---|---|---|---|

| Dopamine (B1211576) receptor antagonist | 0.785 | 0.012 | CNS disorders |

| Serotonin (B10506) receptor agonist | 0.710 | 0.025 | Antidepressant, Anxiolytic |

| Histamine (B1213489) H3 receptor antagonist | 0.654 | 0.031 | Cognitive disorders |

| Antipsychotic | 0.622 | 0.045 | Schizophrenia |

| Kinase inhibitor | 0.589 | 0.063 | Anticancer |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reaction Mechanisms)

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to study the electronic properties of a molecule in detail. mdpi.com For this compound, DFT calculations can determine:

Molecular Geometry: Optimization of the 3D structure to its lowest energy conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: Visualization of the charge distribution on the molecule's surface, identifying electron-rich (negative potential, e.g., around the nitrogen atoms) and electron-poor (positive potential) regions. This map is crucial for understanding non-covalent interactions.

Reactivity Descriptors: Calculation of parameters like chemical hardness and electronegativity, which help in predicting the molecule's reactivity. ias.ac.in

These calculations provide a fundamental understanding of the molecule's intrinsic properties that govern its interactions with biological targets.

Advanced Preclinical Research Methodologies and Future Research Directions

Development and Optimization of In Vitro Assays for Specific Biological Targets

The initial step in characterizing a compound like (2S)-2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE is to determine its biological activity through targeted in vitro assays. drugtargetreview.com The development of these assays is guided by the structural similarities of the piperazine-pyridine scaffold to known pharmacologically active molecules. Given that this scaffold is a core component in drugs targeting various enzymes and receptors, a panel of biochemical and cell-based assays would be employed. nih.govnih.govnih.gov

For instance, derivatives of pyridylpiperazine have been investigated for urease inhibition, where in vitro assays are used to determine the half-maximal inhibitory concentration (IC₅₀) against the enzyme. nih.gov Similarly, piperazine-linked imidazo[1,2‐a]pyridine derivatives have been evaluated for their anticancer properties using cytotoxicity assays on various cancer cell lines, such as HepG2, HeLa, and MDA-MB-231. researchgate.net The primary goal of this phase is to identify the most promising biological targets and to quantify the compound's potency and selectivity. drugtargetreview.com This process involves transitioning from broad, high-throughput screening (HTS) to more focused, target-specific secondary assays. drugtargetreview.comupmbiomedicals.com

Table 1: Illustrative In Vitro Assay Development Plan

| Assay Type | Potential Biological Target Class | Key Parameter Measured | Example from Piperazine-Pyridine Literature |

| Biochemical Assay | Enzymes (e.g., Kinases, Urease, Glucan Synthase) | IC₅₀ (Inhibitory Concentration) | Urease inhibition assays to determine potency against Helicobacter pylori urease. nih.gov |

| Cell-Based Assay | Cancer Cell Proliferation | GI₅₀ (Growth Inhibition) | Cytotoxicity screening against a panel of human cancer cell lines (e.g., NCI60). nih.gov |

| Receptor Binding Assay | G-Protein Coupled Receptors (GPCRs), Ion Channels | Kᵢ (Binding Affinity), Kₔ (Dissociation Constant) | Radioligand binding assays for serotonin (B10506) receptors (e.g., 5-HT₇R). researchgate.net |

| Functional Cell Assay | Cellular Signaling Pathways | EC₅₀ (Effective Concentration) | Assays measuring downstream effects of target modulation, such as apoptosis induction. rsc.org |

Advanced Cellular Imaging Techniques to Elucidate Subcellular Distribution and Mechanism of Action

Understanding where a compound accumulates within a cell and how it interacts with its target is crucial for elucidating its mechanism of action. Advanced cellular imaging techniques are indispensable for this purpose. While traditional methods rely on cell fractionation followed by analytical measurements like HPLC or mass spectrometry, live-cell imaging with fluorescence microscopy has become a more common approach. nih.gov

For a compound like this compound, a fluorescent analog or "drug beacon" could be synthesized. nih.gov This involves attaching a luminophore to the core structure, enabling visualization using super-resolution microscopy techniques like Structured Illumination Microscopy (SIM). nih.gov These methods allow for real-time tracking of the molecule's localization, distribution, and engagement with specific organelles, such as mitochondria. nih.gov This approach can reveal critical information, for instance, whether the compound's activity is due to interaction with a mitochondrial protein or disruption of organellar function. nih.gov Such studies provide a visual confirmation of the mechanism of action, complementing the quantitative data from in vitro assays. nih.gov

Establishment and Utilization of Animal Models for Efficacy Evaluation

Once a compound demonstrates promising activity and a plausible mechanism of action in vitro, its efficacy must be evaluated in a living organism. drugtargetreview.com This requires the establishment of relevant animal models of human disease. The choice of model is dictated by the therapeutic area identified in the initial screening phases.

For example, if in vitro assays suggest that this compound has neuroprotective properties, animal models of Alzheimer's disease could be employed to assess its ability to reduce amyloid deposition, prevent neurofibrillary degeneration, or preserve memory. nih.gov If anticancer activity is observed, xenograft models, where human tumor cells are implanted in immunocompromised mice, would be used to evaluate the compound's ability to inhibit tumor growth. researchgate.net Similarly, for potential anti-inflammatory effects, models of autoimmune diseases like experimental autoimmune encephalomyelitis (a model for multiple sclerosis) or collagen-induced arthritis could be utilized. mdpi.com These in vivo studies are critical for establishing proof-of-concept and for understanding the compound's pharmacokinetic and pharmacodynamic properties in a complex biological system.

Strategic Approaches for Lead Compound Optimization and Hit-to-Lead Progression

The initial compound identified through screening, known as a "hit," rarely possesses the ideal balance of properties required for a clinical candidate. drugtargetreview.com The hit-to-lead (H2L) process is a crucial stage of drug discovery where the initial hit structure is systematically modified to improve its characteristics. upmbiomedicals.comwikipedia.org The goal is to generate a "lead" compound with enhanced potency, selectivity, and drug-like properties, such as metabolic stability and favorable pharmacokinetics. upmbiomedicals.comwikipedia.org

For this compound, this process would involve medicinal chemists synthesizing a library of analogs. Modifications might include:

Substitution on the pyridine (B92270) ring: To enhance target binding or alter electronic properties.

Substitution on the piperazine (B1678402) ring: To modulate basicity, solubility, and metabolic stability.

Modification of the ethyl linker: To optimize the spatial orientation of the pyridine and piperazine moieties.

Each new analog is then tested in the established in vitro and sometimes in vivo assays to build a structure-activity relationship (SAR). wikipedia.orgnih.gov This iterative cycle of design, synthesis, and testing is fundamental to progressing a hit compound toward a preclinical candidate. nih.gov

Exploration of Novel Therapeutic Areas Based on Predicted Biological Activities

The piperazine-pyridine scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets. tandfonline.comnih.gov Therefore, beyond the initially identified activity, there is significant potential for this compound and its derivatives to be effective in other therapeutic areas. Exploration of novel applications can be guided by computational methods (in silico screening) that predict binding to various protein targets based on the molecule's 3D structure and physicochemical properties.

Furthermore, broad phenotypic screening, where the compound is tested across a diverse range of cell-based models for different diseases, can uncover unexpected activities. The vast biological activities reported for this class of compounds—including anticancer, antidiabetic, antimicrobial, antiviral, and central nervous system effects—support the rationale for exploring new indications. nih.govnih.govnih.gov This strategy maximizes the therapeutic potential of the chemical scaffold.

Rational Design and Synthesis of Next-Generation Piperazine-Pyridine Scaffolds

Building upon the knowledge gained from the hit-to-lead and optimization phases, the final stage involves the rational design of next-generation compounds. This goes beyond simple analoging and aims to create novel chemical entities with superior properties or entirely new mechanisms of action. nih.gov Strategies such as scaffold-hopping and hybridization are employed, where the piperazine-pyridine core is integrated with other known pharmacophores to create hybrid molecules with dual or enhanced activities. rsc.org

For example, a piperazine-pyridine moiety could be combined with a structural element known to inhibit a different but complementary biological pathway, potentially leading to synergistic effects. rsc.orgnih.gov The design process is heavily supported by computational modeling to predict how structural changes will affect target binding and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This forward-looking approach ensures a continuous pipeline of innovative drug candidates based on the versatile piperazine-pyridine framework. nih.govresearchgate.net

Q & A

Q. How should researchers document synthetic procedures to meet FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.